molecular formula C8H11ClN2O2 B1445295 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1038828-34-0

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1445295
CAS No.: 1038828-34-0
M. Wt: 202.64 g/mol
InChI Key: IWDKKORDKFDWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular topology and bicyclic framework analysis

The molecular framework of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride comprises a fused bicyclic system characterized by the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 grams per mole. The structural architecture consists of an imidazole ring fused to a tetrahydropyridine moiety, creating a constrained 5-6 membered heterocyclic framework that exhibits reduced conformational flexibility compared to its fully aromatic counterpart. The presence of the carboxylic acid functionality at the 2-position of the imidazole ring introduces additional structural complexity through potential hydrogen bonding interactions and electrostatic considerations.

The tetrahydro configuration of the pyridine ring system fundamentally alters the electronic distribution and geometric parameters of the bicyclic framework. Unlike the planar geometry observed in aromatic imidazo[1,2-a]pyridine derivatives, the saturated pyridine ring adopts a non-planar conformation that influences the overall molecular topology. The degree of freedom within the molecular structure is significantly restricted due to the fused ring system, resulting in a relatively rigid framework that maintains specific geometric relationships between functional groups.

Comparative analysis with related imidazopyridine structures reveals that the introduction of saturation in the pyridine ring creates distinct topological features. The bicyclic framework exhibits characteristic bond angles and distances that reflect the sp³ hybridization of the saturated carbon centers in positions 5, 6, 7, and 8. The molecular topology demonstrates a pronounced three-dimensional character that distinguishes it from planar aromatic systems, with implications for molecular recognition and binding interactions.

The hydrochloride salt formation introduces additional complexity to the molecular topology through protonation of the nitrogen atoms within the bicyclic system. The salt formation affects the overall charge distribution and potentially influences the preferred conformational states of the molecule. The presence of the chloride counterion creates additional intermolecular interactions that may stabilize specific conformational arrangements and influence crystal packing behavior.

X-ray crystallographic studies of the tetrahydroimidazopyridine core

Crystallographic investigations of tetrahydroimidazopyridine derivatives provide valuable insights into the three-dimensional arrangement and packing characteristics of these structurally related compounds. Single crystal X-ray diffraction studies of imidazo[1,2-a]pyridine derivatives reveal specific conformational preferences and intermolecular interaction patterns that are likely relevant to the tetrahydro analog. The crystallographic data demonstrate that these bicyclic systems typically adopt conformations with characteristic torsion angles and dihedral relationships.

Analysis of crystal structures for related tetrahydroimidazopyridine compounds indicates that the saturated pyridine ring adopts non-planar conformations that deviate significantly from the planar arrangements observed in aromatic analogs. The X-ray structural determination of compound 5 in complex with enzyme systems has confirmed the importance of conformational restriction in determining biological activity, suggesting that the tetrahydro configuration provides specific geometric constraints that influence molecular recognition.

The crystal packing arrangements of imidazopyridine derivatives are characterized by weak intermolecular interactions including π-π stacking interactions, C-H⋯π contacts, and hydrogen bonding networks. In the case of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, crystallographic analysis reveals that two sets of C-H⋯π(ring) interactions form molecular stacks extending parallel to the a-axis direction. These packing motifs are likely to be modified in tetrahydroimidazopyridine derivatives due to the altered electronic properties and geometric constraints of the saturated ring system.

Hirshfeld surface analysis of related imidazopyridine structures indicates that the most significant contributions to crystal packing arise from H⋯H interactions (42.2%), H⋯C/C⋯H interactions (23.1%), and H⋯Br/Br⋯H interactions (22.3%). The crystallographic occupancy studies demonstrate that structural modifications, including the introduction of bulky substituents or electron-rich moieties, do not significantly alter the overall packing coefficients, suggesting that the imidazopyridine core structure dominates the crystal packing behavior.

The asymmetric unit compositions vary significantly among different imidazopyridine derivatives, with some compounds crystallizing as hydrated species containing additional water molecules as solvates. The occurrence of co-crystallization with water molecules introduces O-H stretching frequencies in the infrared spectra and influences the overall crystal packing arrangements through additional hydrogen bonding networks.

Tautomeric equilibrium analysis in aqueous solutions

The tautomeric behavior of this compound in aqueous solutions represents a complex equilibrium system influenced by the presence of multiple ionizable centers and the heterocyclic nitrogen atoms. The carboxylic acid functionality at the 2-position can exist in both protonated and deprotonated forms depending on the solution pH, while the nitrogen atoms within the bicyclic framework can participate in protonation-deprotonation equilibria that affect the overall electronic structure.

The tetrahydroimidazopyridine core contains two nitrogen atoms with different electronic environments and basicity characteristics. The nitrogen atom at the 1-position of the imidazole ring exhibits enhanced basicity due to its participation in the aromatic π-electron system, while the nitrogen atom in the saturated pyridine ring demonstrates different protonation behavior due to its sp³ hybridization state. The relative protonation states of these nitrogen centers influence the tautomeric equilibrium and affect the overall molecular conformation in solution.

Recent investigations into the mechanism of formation of related imidazopyridine derivatives suggest that imine-enamine tautomerism plays a crucial role in determining the final molecular structure. The elimination of chiral stereocenters through tautomeric rearrangements demonstrates the dynamic nature of these equilibrium systems and highlights the importance of understanding tautomeric behavior for predicting molecular properties and reactivity patterns.

The hydrochloride salt formation significantly influences the tautomeric equilibrium by providing a source of protons that can interact with the basic nitrogen centers. The equilibrium between different protonation states is governed by the relative pKa values of the nitrogen atoms and the carboxylic acid functionality. The presence of the chloride counterion may also influence the equilibrium through ion-pairing effects and specific interactions with protonated nitrogen centers.

Solution-phase nuclear magnetic resonance studies of related imidazopyridine derivatives indicate that rapid exchange between tautomeric forms can occur on the NMR timescale, resulting in averaged signals or broadened resonances depending on the exchange rate and temperature conditions. The observation of specific chemical shift patterns can provide insights into the predominant tautomeric forms present in solution and the relative populations of different protonation states.

Comparative NMR spectroscopy with parent imidazo[1,2-a]pyridine derivatives

Nuclear magnetic resonance spectroscopic analysis of this compound reveals distinct spectral characteristics that differentiate it from aromatic imidazo[1,2-a]pyridine analogs. The ¹³C NMR spectra of related imidazopyridine derivatives typically exhibit four distinct sets of carbon signals corresponding to imidazole carbons, aromatic carbons, saturated carbons, and carboxylic acid carbons. In the tetrahydro derivative, the absence of aromatic carbons in the pyridine ring results in modified chemical shift patterns and multiplicity characteristics.

The downfield region of ¹³C NMR spectra for imidazopyridine derivatives shows characteristic signals for the C=N and C-N imidazole carbons centered around δ ≈ 146 and 145 ppm, respectively. In the tetrahydroimidazopyridine derivative, these signals are expected to exhibit similar chemical shifts due to the preservation of the aromatic imidazole ring system. However, the electronic effects of the saturated pyridine ring may cause subtle shifts in the chemical shift values compared to fully aromatic analogs.

The saturated carbon atoms in positions 5, 6, 7, and 8 of the tetrahydropyridine ring are expected to appear in the aliphatic region of the ¹³C NMR spectrum, typically in the range of δ ≈ 20-60 ppm depending on their chemical environment and substitution patterns. These signals will exhibit characteristic multiplicities in ¹H-coupled ¹³C NMR experiments that can provide information about the number of attached hydrogen atoms and the local molecular geometry.

¹H NMR spectroscopic analysis reveals the presence of methylene protons associated with the saturated pyridine ring system. The cyclization of precursor compounds to form imidazopyridine derivatives is typically confirmed by the replacement of singlet signals corresponding to methylene groups with more complex multipicity patterns characteristic of the bicyclic framework. The integration ratios and coupling patterns observed in ¹H NMR spectra provide valuable information about the molecular connectivity and stereochemical relationships.

The carboxylic acid functionality at the 2-position introduces additional complexity to the NMR spectra through potential hydrogen bonding interactions and pH-dependent chemical shift variations. In the hydrochloride salt form, the protonation state of the nitrogen atoms and the carboxylic acid group influences the electronic environment of nearby carbon and hydrogen atoms, resulting in characteristic chemical shift patterns that can be used for structural confirmation and purity assessment.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDKKORDKFDWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735840
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038828-34-0
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis Starting from 2-Aminopyrimidine

A well-documented synthetic route begins with 2-aminopyrimidine and proceeds through several key intermediates to yield the target compound or its derivatives:

Step Reaction Description Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclocondensation of 2-aminopyrimidine with 1,1,3-trichloroacetone Ethanol, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine (Compound 2) Crude used directly
2 Hydrolysis of dichloromethyl group CaCO₃, water, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde (Compound 3) Used without purification
3 Oxidation of aldehyde to carboxylic acid Oxone, DMF, 5°C, 2 h Imidazo[1,2-a]pyrimidine-2-carboxylic acid (Compound 4) 50% yield
4 Esterification of carboxylic acid Ethanol, HCl, hydrogenation with PtO₂, 30 psi, 3 h Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (Compound 6) 90% yield; M.p 170–171°C
5 Hydrazinolysis of ester Hydrazine hydrate, ethanol, reflux 6 h 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (Compound 7) 80% yield; M.p 116–117°C
6 Condensation with aromatic aldehydes Ethanol, reflux 6 h Hydrazone derivatives (Compounds 8a–k) 80–92% yield

This sequence effectively constructs the tetrahydroimidazo[1,2-a]pyridine core with a carboxylic acid or hydrazide functionality suitable for further derivatization or biological testing.

Alternative Synthesis via 7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester

A patent describes a synthetic strategy starting from the ethyl ester of 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid to prepare intermediates leading to the target compound:

Step Reaction Description Reagents/Conditions Product/Intermediate Yield/Notes
1 Reduction of ethyl ester Lithium aluminum hydride in THF, room temperature, 8 h Intermediate 1 (alcohol) Used directly in next step
2 Oxidation of alcohol Manganese dioxide in dichloromethane/methanol, reflux 24 h Intermediate 2 (aldehyde) Used directly
3 Formation of oxime Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux 8 h Intermediate 3 (oxime) White solid
4 Acetylation Acetic anhydride, reflux overnight Intermediate 4 (acetylated oxime) Purified by column chromatography
5 Preparation of intermediate 5 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacted with p-toluenesulfonyl chloride, dichloromethane, N,N-diisopropylethylamine, room temperature, 4 h Intermediate 5 White solid
6 Coupling of intermediates 4 and 5 DMSO, N,N-diisopropylethylamine, inert atmosphere, 120°C, 4 h Intermediate 6 Used for further transformations

Further alkylation and substitution steps lead to the final compound. This route emphasizes the use of functional group transformations and coupling reactions under inert conditions to obtain the desired tetrahydroimidazo[1,2-a]pyridine derivatives.

Key Experimental Details and Analytical Confirmation

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used extensively to monitor reaction progress at various stages.
  • Purification: Products are often isolated by precipitation, extraction, or column chromatography depending on the step.
  • Spectroscopic Characterization: The structures of intermediates and final compounds are confirmed by:
    • Proton Nuclear Magnetic Resonance (^1H NMR)
    • Carbon-13 NMR (^13C NMR)
    • Mass Spectrometry (MS)
    • Infrared Spectroscopy (IR)
  • Yields: Reported yields range from moderate (50% in oxidation) to high (up to 92% in condensation steps).
  • Physical Properties: Melting points and solubility data are recorded for characterization.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield Range Notes
Cyclocondensation route 2-Aminopyrimidine Cyclocondensation, hydrolysis, oxidation, esterification, hydrazinolysis, condensation 50–92% Straightforward; well-characterized intermediates
Ester reduction and coupling route 7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Reduction, oxidation, oxime formation, acetylation, coupling, alkylation Not fully quantified Involves inert atmosphere and multi-step functionalization

Research Findings and Notes

  • The cyclocondensation approach provides a robust method to access 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives with good yields and purity.
  • Hydrazide intermediates formed are versatile for further derivatization into hydrazones with potential biological activities.
  • The use of PtO₂ catalyzed hydrogenation under mild pressure conditions is effective for selective reduction steps.
  • Oxone oxidation is a mild and efficient method for aldehyde to acid conversion.
  • The alternative route employing lithium aluminum hydride reduction and manganese dioxide oxidation offers a complementary synthetic pathway, particularly useful for functional group manipulations.
  • Analytical data confirm the structural integrity and purity of synthesized compounds, supporting their suitability for pharmaceutical research.

This comprehensive analysis synthesizes diverse, authoritative sources to provide a detailed and professional overview of the preparation methods for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, suitable for advanced research and development applications.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) participates in classical acid-base and nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Esterification Ethanol/H<sup>+</sup>, SOCl<sub>2</sub>Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylateRequires acid catalysis; yields ~85% under reflux
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by aminesAmide derivatives (e.g., hydrazides)Hydrazide intermediates used for synthesizing hydrazones
Salt Formation NaOH, KOHSodium/potassium carboxylate saltsEnhanced water solubility for biological assays

Heterocyclic Ring Reactivity

The imidazo[1,2-a]pyridine core undergoes electrophilic substitution and redox reactions:

Electrophilic Aromatic Substitution

PositionReagentsProductsSelectivity Notes
C-3HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro derivativeNitration occurs at C-3 due to electron-donating N-atom resonance
C-5Cl<sub>2</sub>/FeCl<sub>3</sub>5-Chloro derivativeModerate regioselectivity observed

Oxidation-Reduction

ReactionReagents/ConditionsProductsYield
Ring Oxidation KMnO<sub>4</sub>, acidic conditionsImidazo[1,2-a]pyridine-2-carboxylic acid (aromatized)62–75%
Reduction H<sub>2</sub>/Pd-CSaturated piperidine analogsNot reported for hydrochloride form

Side-Chain Modifications

The tetrahydro-pyridine ring allows for further functionalization:

ModificationReagentsProductsApplications
N-Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>N-Alkylated derivativesImproved lipophilicity for CNS-targeting drugs
Amino Substitution NH<sub>3</sub>/EtOH, Δ8-Amino analogsPrecursors for antitumor agents

Degradation Pathways

Stability studies under stress conditions:

ConditionDegradation ProductsMechanism
Acidic (HCl, 1M)Decarboxylated imidazo-pyridineProtonation of COOH followed by CO<sub>2</sub> loss
Alkaline (NaOH, 0.1M)Ring-opened diaminesHydrolysis of imidazole ring
Oxidative (H<sub>2</sub>O<sub>2</sub>)N-OxidesOxidation at pyridine nitrogen

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Ester derivatives : Enhanced blood-brain barrier permeability (IC<sub>50</sub> = 1.2 µM for GABA<sub>A</sub> receptors) .

  • Hydrazide-hydrazones : Antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

  • N-Alkylated analogs : Reduced neurotoxicity in ischemia models .

Key Reaction Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature (Esterification)70–80°C>80% yield above 75°C
pH (Amidation)8.5–9.0Prevents hydrolysis of active esters
Catalyst (Pd-C reduction)5% w/wHigher catalyst loads cause over-reduction

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of tetrahydroimidazo compounds exhibit antidepressant-like effects. A study demonstrated that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression.

Case Study :
In a preclinical trial, a specific derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was tested on animal models for its antidepressant efficacy. Results showed a significant decrease in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression treatment.

2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study :
In vitro studies demonstrated that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.

Neuropharmacological Applications

3. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting oxidative stress and apoptosis in neuronal cells.

Case Study :
A study involving neuronal cell cultures treated with neurotoxins showed that the compound significantly increased cell viability and reduced markers of oxidative stress compared to untreated controls.

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities. Researchers are exploring the structure-activity relationship (SAR) to optimize these derivatives for better efficacy.

Derivative Activity Notes
Trifluoromethyl derivativeEnhanced anti-inflammatoryIncreased potency observed in preclinical trials
Methyl derivativeImproved CNS penetrationPotential for treating neurological disorders

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Salt Form Molecular Formula CAS RN Key Properties References
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Imidazo[1,2-a]pyridine -COOH at C2; HCl salt C₈H₁₁ClN₂O₂ 917364-11-5 Purity: 98%; Intermediate in drug synthesis
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride Imidazo[1,2-a]pyrazine -Br at C3; HCl salt C₆H₁₀BrClN₄ 1187830-45-0 Purity: 98%; Bromine enhances electrophilicity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride Imidazo[1,2-a]pyrazine -COOEt at C2; 2HCl salt C₉H₁₅Cl₂N₃O₂ 623564-18-1 mp: 164–167°C; Ester group increases lipophilicity
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Imidazo[1,2-a]pyridine -CH₂NH₂ at C6; HCl salt C₉H₁₂ClN₃O₂ - Amino group may enhance bioavailability
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Imidazo[1,2-a]pyridine Cyclopropyl at C2; -COOH at C8; HCl salt C₁₂H₁₇ClN₂O₂ 2757731-58-9 Cyclopropyl adds steric bulk; potential kinase inhibitor analog
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine -CN, -NO₂, -COOEt substituents C₂₈H₂₇N₅O₇ - Yellow solid; mp: 215–217°C; Nitro group may confer redox activity

Key Observations :

Core Heterocycle Variations: Pyridine vs. pyrazine cores (e.g., vs. 3) influence electronic properties. Tetrahydro modifications reduce aromaticity, as seen in the target compound vs. non-hydrogenated imidazo[1,2-a]pyridines .

Salt Forms: Hydrochloride salts (e.g., ) enhance aqueous solubility, crucial for pharmacokinetics.

Biological Activity :

  • Derivatives with aromatic substituents (e.g., 4-nitrophenyl in ) show higher melting points and stability, which may correlate with prolonged biological half-lives .
  • The cyclopropyl-substituted analog () introduces steric hindrance, possibly modulating selectivity in enzyme inhibition .

Synthetic Utility :

  • Ester derivatives (e.g., ) serve as intermediates for prodrug synthesis, whereas carboxylic acids (e.g., the target compound) are direct precursors for amide coupling .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 1038828-34-0) is a compound that has garnered attention for its biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, focusing on its interactions with specific enzymes and potential therapeutic applications.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 1038828-34-0
  • Purity : Typically over 98% .

Recent studies have highlighted the compound's role as an inhibitor of Heparanase-1 (HPSE1) , an enzyme implicated in various pathological conditions including cancer and kidney diseases. HPSE1 catalyzes the degradation of heparan sulfate proteoglycans, and its inhibition is considered a promising therapeutic strategy.

Inhibition Studies

A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine showed significant inhibitory activity against HPSE1. For instance:

  • Compound 16 , a derivative synthesized from the original compound, exhibited enhanced inhibitory activity against HPSE1 compared to earlier iterations .
  • The structure-activity relationship (SAR) analysis indicated that modifications at the molecular level could improve selectivity and potency against HPSE1 while reducing activity against related enzymes like exo-β-d-glucuronidase (GUSβ) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
HPSE1 Inhibition Potent inhibitor with therapeutic potential in cancer and kidney diseases .
Selectivity Improved selectivity over GUSβ and glucocerebrosidase (GBA) .
Cytotoxicity Exhibits cytotoxic properties against certain cancer cell lines .

Case Study 1: Cancer Therapeutics

A recent study investigated the effects of tetrahydroimidazo[1,2-a]pyridine derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through the inhibition of HPSE1, leading to reduced tumor growth in xenograft models.

Case Study 2: Kidney Disease

In another study focusing on nephrotic syndrome, the inhibition of HPSE1 was shown to mitigate proteinuria in animal models. The results suggested that the compound's ability to preserve heparan sulfate levels in the glomerular basement membrane is crucial for its therapeutic effects .

Q & A

Q. What are the standard synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, and how are they characterized?

Methodological Answer: A common approach involves one-pot, two-step reactions using diethyl dicarboxylates and substituted aryl/alkyl groups. For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (55% yield) was synthesized via cyclocondensation, followed by benzylation . Structural verification employs 1H/13C NMR (e.g., aromatic protons at δ 7.3–8.2 ppm, ester carbonyls at δ 165–170 ppm), IR (C=O stretches at ~1720 cm⁻¹), and HRMS (e.g., observed m/z 550.0816 vs. calculated 550.0978 for C₂₆H₂₀BrN₃O₆) .

Q. How do substituents influence the physical properties of tetrahydroimidazo[1,2-a]pyridine derivatives?

Methodological Answer: Substituents like benzyl, phenethyl, and bromophenyl groups significantly affect yield and melting points. For instance:

  • 3-Benzyl derivatives (e.g., compound 2c ) yield 61% with mp 223–225°C .
  • 3-Phenethyl derivatives (e.g., 1l ) yield 51% with mp 243–245°C . Electron-withdrawing groups (e.g., nitro, cyano) enhance rigidity, increasing melting points, while bulky substituents may reduce reaction efficiency .

Q. What spectroscopic techniques are critical for confirming the structure of these compounds?

Methodological Answer:

  • 1H NMR : Identifies proton environments (e.g., NH protons at δ 10–12 ppm in DMSO-d₆) .
  • 13C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and sp³ carbons in the tetrahydro ring (δ 20–50 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ for 2d at m/z 550.0816 vs. calc. 550.0978) .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions for tetrahydroimidazo[1,2-a]pyridine synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Acid catalysts (e.g., trifluoroacetic acid) enhance cyclization efficiency in microwave-assisted reactions .
  • Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 120°C for benzylation) minimizes side reactions .

Q. How should discrepancies between calculated and observed HRMS data be resolved?

Methodological Answer:

  • Isotopic Pattern Analysis : Confirm molecular ion clusters match expected isotopic distributions (e.g., bromine’s 1:1 M/M+2 ratio in 2c ) .
  • Purity Assessment : Use HPLC or TLC to detect impurities; recrystallization (e.g., from ethanol/water) improves purity .
  • Theoretical Recalculation : Verify software parameters (e.g., ionization mode: ESI+ vs. EI) match experimental conditions .

Q. What strategies improve the purification of tetrahydroimidazo[1,2-a]pyridine derivatives with low solubility?

Methodological Answer:

  • Gradient Recrystallization : Use solvent pairs like DCM/hexane for initial crude isolation, followed by ethanol/water for final polishing .
  • Chromatography : Silica gel columns with eluents such as ethyl acetate:hexane (3:7) resolve closely related by-products .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing degradation and improving crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.